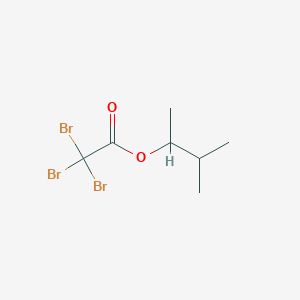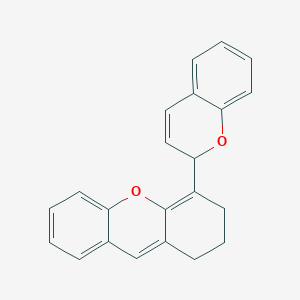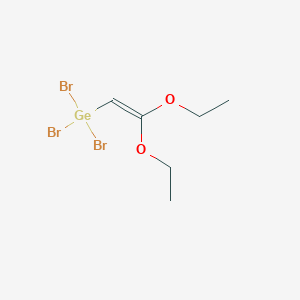
alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a dimethylamino propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(dimethylamino)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon of 2-(dimethylamino)propyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMP, and chromium(VI) reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted benzyl alcohols
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler analog without the dimethylamino propoxy group.
2-(Dimethylamino)ethanol: Lacks the benzyl moiety but contains the dimethylamino group.
Uniqueness
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and dimethylamino propoxy functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
93309-65-0 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)propoxy]-1-phenylethanol |
InChI |
InChI=1S/C13H21NO2/c1-11(14(2)3)9-16-10-13(15)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Clave InChI |
RQURBWRGYZPYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C1=CC=CC=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


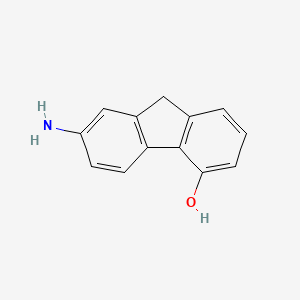

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
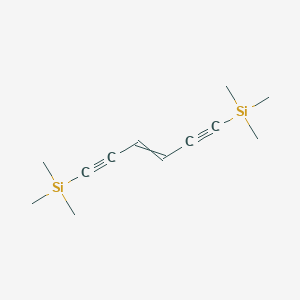
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
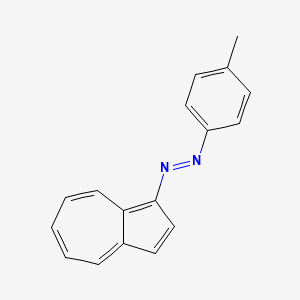
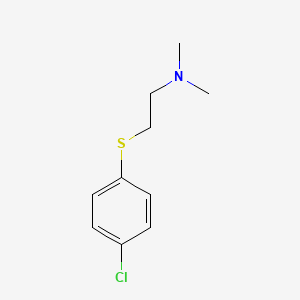
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
